N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
“N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a bromo-substituted phenyl ring, a thiophene ring, and a triazole ring, which are connected through a sulfanylacetamide linkage. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: This step might involve a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the triazole.
Bromo-Substituted Phenyl Ring: The phenyl ring with a bromo substituent can be introduced through electrophilic aromatic substitution.
Formation of the Sulfanylacetamide Linkage: This final step involves the reaction of the intermediate compounds to form the sulfanylacetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution of the bromo group could yield a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfanylacetamide derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(4-fluoro-2-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of “N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromo group, in particular, can affect its interactions with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C16H15BrN4OS2 |
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Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H15BrN4OS2/c1-10-8-11(17)5-6-12(10)18-14(22)9-24-16-20-19-15(21(16)2)13-4-3-7-23-13/h3-8H,9H2,1-2H3,(H,18,22) |
InChI Key |
TWBBQGCKPWPDDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2C)C3=CC=CS3 |
Origin of Product |
United States |
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